Cas no 17126-62-4 (Ethyl 3-isothiocyanatopropionate)

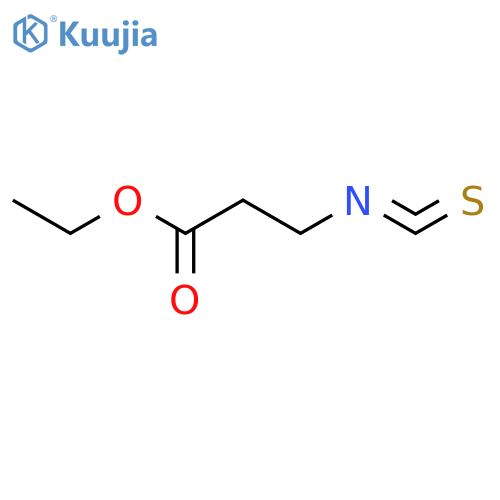

17126-62-4 structure

商品名:Ethyl 3-isothiocyanatopropionate

Ethyl 3-isothiocyanatopropionate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-isothiocyanatopropionate

- 3-Isothiocyanatopropionic acid ethyl ester

- ethyl 3-isothiocyanatopropanoate

- Ethyl 3-isothiocyatopropiote, 98%

- SCHEMBL1457047

- Ethyl 3-isothiocyanatopropionate,

- DTXSID90335712

- AKOS005206786

- Ethyl 3-isothiocyanatopropanoate, AldrichCPR

- MFCD00041130

- FT-0615937

- EN300-192670

- A811313

- 3-Isothiocyanato-propionic acid ethyl ester

- 17126-62-4

- Propanoic acid,3-isothiocyanato-,ethyl ester

- J-802208

- FS-4284

- ethyl-3-isothiocynato propionate

-

- MDL: MFCD00041130

- インチ: InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3

- InChIKey: UPTRONYNXNYITM-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCN=C=S

- BRN: 1705633

計算された属性

- せいみつぶんしりょう: 159.03500

- どういたいしつりょう: 159.035

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 70.8A^2

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1,12 g/cm3

- ゆうかいてん: Not available

- ふってん: 76°C 8mm

- フラッシュポイント: 75-76°C/8mm

- 屈折率: 1.5014

- PSA: 70.75000

- LogP: 1.04240

- ようかいせい: 自信がない

- じょうきあつ: 0.0±0.5 mmHg at 25°C

- かんど: Moisture Sensitive

Ethyl 3-isothiocyanatopropionate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 2810

- 危険カテゴリコード: 41

- セキュリティの説明: S26-S36/37/39

- 包装等級:III

- セキュリティ用語:6.1

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:6.1

- 包装グループ:III

- リスク用語:R20/21/22; R36/37/38

- 包装カテゴリ:III

- 危険レベル:6.1

Ethyl 3-isothiocyanatopropionate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 3-isothiocyanatopropionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB150731-25 g |

Ethyl 3-isothiocyanatopropionate, 98%; . |

17126-62-4 | 98% | 25 g |

€728.20 | 2023-07-20 | |

| TRC | E939700-500mg |

Ethyl 3-Isothiocyanatopropionate |

17126-62-4 | 500mg |

$ 65.00 | 2022-06-02 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10911-1g |

Ethyl 3-isothiocyanatopropionate, 97% |

17126-62-4 | 97% | 1g |

¥1619.00 | 2023-03-15 | |

| eNovation Chemicals LLC | Y1267376-5g |

ETHYL 3-ISOTHIOCYANATOPROPIONATE |

17126-62-4 | 95% | 5g |

$195 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1267376-1g |

ETHYL 3-ISOTHIOCYANATOPROPIONATE |

17126-62-4 | 95% | 1g |

$130 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E300002-250mg |

Ethyl 3-isothiocyanatopropionate |

17126-62-4 | 97% | 250mg |

¥226.90 | 2023-09-03 | |

| Fluorochem | 008967-25g |

Ethyl 3-isothiocyanatopropionate |

17126-62-4 | 98% | 25g |

£222.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LX371-200mg |

Ethyl 3-isothiocyanatopropionate |

17126-62-4 | 97% | 200mg |

¥348.0 | 2022-02-28 | |

| Enamine | EN300-192670-0.5g |

ethyl 3-isothiocyanatopropanoate |

17126-62-4 | 95% | 0.5g |

$19.0 | 2023-09-17 | |

| Enamine | EN300-192670-5g |

ethyl 3-isothiocyanatopropanoate |

17126-62-4 | 95% | 5g |

$81.0 | 2023-09-17 |

Ethyl 3-isothiocyanatopropionate 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

17126-62-4 (Ethyl 3-isothiocyanatopropionate) 関連製品

- 18967-35-6(Methyl 3-isothiocyanatopropionate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17126-62-4)Ethyl 3-isothiocyanatopropionate

清らかである:99%

はかる:25g

価格 ($):432.0